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Dodeca-1,11-dien-3-yl Acetate

Cat. No.: B13411042
M. Wt: 224.34 g/mol
InChI Key: ACPIGSZPIIDMAE-UHFFFAOYSA-N
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Description

Contextualization within Fatty Acid Derivatives and Acetate (B1210297) Esters

Dodecadienyl acetates can be classified as derivatives of fatty acids. Fatty acids are carboxylic acids with a long aliphatic chain, which can be saturated or unsaturated. wikipedia.org The twelve-carbon backbone of dodecadienyl acetate originates from fatty acid metabolism. nih.gov In the biosynthesis of insect pheromones, for example, common fatty acids like tetradecanoic acid undergo processes such as desaturation and chain shortening to produce the specific dodecadienyl chain, which is then reduced and acetylated to form the final acetate ester. nih.gov

As acetate esters, these compounds are formed from the esterification of the corresponding dodecadienol (an alcohol) with acetic acid. This esterification can be achieved synthetically through various methods, including reaction with acetic anhydride (B1165640) or acetyl chloride. herts.ac.uk The acetate functional group is a key feature that influences the molecule's polarity, volatility, and interaction with biological receptors, which is particularly important for its function as a semiochemical. Dodecadienyl acetates are considered carboxylic esters. nih.govnih.gov

Overview of Structurally Related Polyunsaturated Acetate Esters in Academic Research

The field of chemical research is rich with studies on structurally related polyunsaturated acetate esters, largely driven by their significance as semiochemicals. These long-chain unsaturated acetates are common components of lepidopteran sex pheromones. tandfonline.com Academic research has focused on their identification, synthesis, and biological activity.

Several dodecadienyl acetate isomers have been the subject of detailed investigation. For example, extensive research has been conducted on the synthesis and properties of various isomers of 7,9-dodecadienyl acetate and 8,10-dodecadienyl acetate due to their roles as pheromones. google.comtandfonline.comcas.orgchemicalbook.com Research into these compounds often involves developing highly stereoselective synthetic routes to obtain pure isomers for biological testing. tandfonline.com

Beyond the dodecadienyl acetates, a wide array of other polyunsaturated acetate esters are of academic interest. These include dodecenyl acetates such as (Z)-7-dodecenyl acetate and (Z)-9-dodecenyl acetate, which are also known insect pheromones. nih.govnist.gov The study of these related compounds provides valuable insights into the structure-activity relationships of polyunsaturated acetate esters and informs the development of new synthetic methodologies.

The table below presents a selection of structurally related polyunsaturated acetate esters that have been a focus of academic research, highlighting their chemical formulas and common names.

Compound NameMolecular Formula
(E,Z)-7,9-Dodecadienyl acetateC14H24O2
(E)-Dodeca-9,11-dienyl acetateC14H24O2
(Z)-7-Dodecenyl acetateC14H26O2
(Z)-9-Dodecenyl acetateC14H26O2
(Z)-5-Dodecenyl acetateC14H26O2

Detailed Research Findings on Dodecadienyl Acetates

Due to the limited specific data on Dodeca-1,11-dien-3-yl Acetate, this section will present research findings for closely related and well-studied dodecadienyl acetate isomers. These findings offer a representative understanding of the chemical and physical properties that could be anticipated for the subject compound.

Chemical and Physical Properties

The chemical and physical properties of dodecadienyl acetates are determined by their molecular formula, C14H24O2, and the specific arrangement of their double bonds and acetate group. The molecular weight of these isomers is approximately 224.34 g/mol . nih.govnih.gov They are generally described as colorless to light yellow oils. watson-int.com

The table below summarizes some of the key computed and experimental properties for representative dodecadienyl acetate isomers.

Property(E)-Dodeca-9,11-dienyl acetate(7Z,9E)-Dodecadienyl acetate
Molecular Weight 224.34 g/mol 224.34 g/mol
Molecular Formula C14H24O2C14H24O2
Boiling Point Not available112-118 °C @ 3 Torr
Flash Point Not available61 °C
XLogP3 4.74.3

Data for (E)-Dodeca-9,11-dienyl acetate and (7Z,9E)-Dodecadienyl acetate are sourced from PubChem and other chemical databases. nih.govnih.govcas.orgwatson-int.com

Spectroscopic Data

Spectroscopic methods are essential for the identification and structural elucidation of dodecadienyl acetate isomers. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed.

In Mass Spectrometry , the electron ionization (EI) mass spectrum of dodecadienyl acetates typically does not show a prominent molecular ion peak due to fragmentation. A characteristic fragment corresponds to the loss of the acetate group (CH3COOH), resulting in a peak at m/z [M-60].

NMR Spectroscopy provides detailed structural information.

1H NMR spectra of dodecadienyl acetates show characteristic signals for the protons of the double bonds (typically in the range of 5.0-6.5 ppm), the protons on the carbon bearing the acetate group (around 4.0 ppm), and the methyl protons of the acetate group (around 2.0 ppm).

13C NMR spectra provide information on the carbon skeleton, with distinct chemical shifts for the carbonyl carbon of the acetate group (around 170 ppm), the carbons of the double bonds (in the olefinic region), and the carbon attached to the oxygen of the acetate group.

Specific spectral data for various isomers are available in chemical databases and research literature. For example, 13C NMR data for (E)-Dodeca-9,11-dienyl acetate has been documented. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O2 B13411042 Dodeca-1,11-dien-3-yl Acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

dodeca-1,11-dien-3-yl acetate

InChI

InChI=1S/C14H24O2/c1-4-6-7-8-9-10-11-12-14(5-2)16-13(3)15/h4-5,14H,1-2,6-12H2,3H3

InChI Key

ACPIGSZPIIDMAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCCCCCCC=C)C=C

Origin of Product

United States

Synthetic Methodologies for Dodeca 1,11 Dien 3 Yl Acetate and Analogues

Chemo-selective Synthetic Routes

Chemo-selective synthesis is crucial for preparing specific isomers of dodecadienyl acetates, as biological activity is often dependent on the stereochemistry of the double bonds. google.com For instance, the European grapevine moth pheromone, (E,Z)-7,9-dodecadienyl-1-acetate, requires high isomeric purity for optimal activity. google.com

Strategies for Diene Moiety Formation and Acetate (B1210297) Introduction

The formation of the conjugated diene is a critical step in the synthesis of dodecadienyl acetates. One strategy involves the use of a pre-existing diene synthon which is then coupled to the rest of the carbon chain. For example, a method for synthesizing (E,Z)-7,9-dodecadienyl-1-acetate utilizes a novel intermediate, an alkyl-aryl, dialkyl, or diaryl-hexa-1,3-dien-1-yl phosphate, in a two-step process that boasts excellent yield and selectivity. google.com

The introduction of the acetate group is typically achieved in the final steps of the synthesis. This often involves the acetylation of a corresponding alcohol precursor using reagents like acetic anhydride (B1165640) or acetyl chloride. google.commdpi.com For example, in the synthesis of (5Z,7E)-dodeca-5,7-dien-1-yl acetate, the precursor alcohol is treated with acetyl chloride in the presence of a base to yield the final acetate product. mdpi.com

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis plays a pivotal role in the efficient and stereoselective synthesis of conjugated dienes found in dodecadienyl acetates. mdpi.com These reactions facilitate the formation of carbon-carbon bonds with high control over the geometry of the resulting double bonds.

Palladium catalysts are widely used for the formation of 1,3-dienes. pherobase.comnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed in the synthesis of these pheromones, although they can sometimes require costly palladium complexes. researchgate.net One approach involves the palladium-catalyzed reaction of (E)-1-alkenylboronic acids with 1-alkenyl iodides to stereospecifically produce conjugated (E,Z)- and (E,E)-alkadienes. pherobase.com Another palladium-catalyzed method involves the elimination of phenol (B47542) from a phenoxyacetoxy-dodecene to generate a 1,3-dodecadiene. researchgate.net

A range of palladium systems, including Pd(dba)2/PPh3, Pd(OAc)2/PPh3, PdCl2(PPh3)2, and PdCl2(dppe), have proven effective for diene formation. nih.gov The choice of solvent and base can also significantly impact the reaction yield, with N,N-dimethylacetamide (DMA) and potassium carbonate being an effective combination in certain cases. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions in Diene Synthesis

Catalyst SystemReactantsProduct TypeReference
Pd(PPh₃)₄2,3-dibromobenzofuran, 2-bromophenylboronic acid3-bromo-2-(2-bromophenyl)benzofuran beilstein-journals.org
Pd₂(dba)₃ / DavePhos3-bromo-2-(2-bromophenyl)benzofuran, various aminesBenzo researchgate.netwikipedia.orgfuro[3,2-b]indole derivatives beilstein-journals.org
Pd(dba)₂ / PPh₃Aryl/vinylic halides, 1,1-dimethylalleneConjugated dienes nih.gov
Pd-catalyst(E)-1-alkenylboronic acids, 1-alkenyl iodidesConjugated (E,Z)- and (E,E)-alkadienes pherobase.com

This table is not exhaustive and represents selected examples.

Copper-based catalysts also offer effective routes for the synthesis of dodecadienyl acetates and their analogues. google.combeilstein-journals.org A notable method involves the copper-catalyzed coupling of a Grignard reagent derived from a chloropentanol derivative with (E,Z)-2,4-heptadienyl acetate. google.com However, the preparation of the acetate derivative can be challenging and costly. google.com Another approach utilizes a Li₂CuCl₄ catalyst for the coupling reaction between Grignard reagents and acetates. researchgate.net

Copper catalysts are also employed in the diboration of ketones, which can be a step in the synthesis of more complex molecules. wwu.edu Furthermore, copper(I) catalyst systems have been developed for the synthesis of 1-amino-1,3-diene derivatives from propargylamines and activated methylene (B1212753) compounds. nih.gov

Table 2: Examples of Copper-Catalyzed Reactions

Catalyst SystemReactant TypesReaction TypeReference
Li₂CuCl₄Grignard reagents, acetatesCross-coupling researchgate.net
CuI / bipyridylGrignard reagent, iodideCoupling researchgate.net
(ICy)CuOt-BuKetones, diboron (B99234) reagentsDiboration wwu.edu
CuBr / DTBPPropargylamines, activated methylene compounds1-amino-1,3-diene synthesis nih.gov

This table is not exhaustive and represents selected examples.

Wittig Reactions and Their Variants in Dodecadienyl Acetate Synthesis

The Wittig reaction is a cornerstone of alkene synthesis and is frequently used to construct the carbon-carbon double bonds in dodecadienyl acetates. google.comwikipedia.orggaylordchemical.com This reaction involves the coupling of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide (Wittig reagent). wikipedia.org A significant advantage of the Wittig reaction is its ability to form a carbon-carbon bond, making it particularly useful for synthesizing alkenes and polyenes. gaylordchemical.com

The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide. wikipedia.org Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.org However, one drawback of the traditional Wittig reaction is the production of triphenylphosphine (B44618) oxide as a byproduct, which can be expensive to remove. google.com

In one synthetic approach to a dodecadienyl acetate, a Wittig condensation of (Z)-2-pentenylidene triphenylphosphorane with 7-tert-butoxy-heptanal was used. researchgate.net

Acetylene (B1199291) Intermediate-Based Methodologies

Syntheses involving acetylene intermediates are a common strategy for constructing the backbones of dodecadienyl acetates. google.compherobase.com These methods often involve the coupling of acetylides. google.com The "alkyne zipper" reaction, which involves the isomerization of an internal alkyne to a terminal alkyne, is a powerful tool in these syntheses. mdpi.comsemanticscholar.org This allows for the functionalization of long hydrocarbon chains. semanticscholar.org

For example, the synthesis of (7E,9Z)-dodecadien-1-yl acetate, a sex pheromone, can be achieved via a functionalized organoborate, which itself is derived from an acetylene-containing precursor. pherobase.com Another route features cross-coupling reactions to assemble an enyne, which is subsequently reduced to the desired (E,Z)-diene. researchgate.net The reduction of the alkyne can be achieved with high stereoselectivity using reagents such as lithium tetrahydridoaluminate or a Lindlar catalyst. mdpi.com

Esterification Reaction Pathways and Optimization

Commonly, this esterification is achieved through the reaction of the alcohol with an acylating agent such as acetic anhydride or acetyl chloride. vulcanchem.com The reaction is often catalyzed by a base, like pyridine (B92270) or triethylamine, which serves to activate the alcohol and neutralize the acidic byproduct (acetic acid or hydrochloric acid).

A representative procedure involves stirring the precursor alcohol with a mixture of acetic anhydride and pyridine. scispace.commdpi.com This mixture is often cooled initially (e.g., to 0°C) to control the exothermic reaction, and then allowed to warm to room temperature to ensure completion. scispace.com Yields for such acetylation reactions are typically high, often exceeding 90%. mdpi.com Optimization of this step focuses on ensuring complete conversion without side reactions, using appropriate stoichiometry of the reagents, and simplifying the purification process, which usually involves an aqueous workup followed by chromatography.

Table 1: Common Reagents for Esterification of Dodeca-1,11-dien-3-ol
Acylating AgentCatalyst/BaseTypical ConditionsKey Advantages
Acetic AnhydridePyridine, DMAP (4-Dimethylaminopyridine)0°C to Room TemperatureHigh yields, readily available reagents. mdpi.com
Acetyl ChlorideTriethylamine, Pyridine0°C to Room TemperatureHighly reactive, suitable for less reactive alcohols.
Acetic AcidDCC (Dicyclohexylcarbodiimide), EDCI (EDC)Room TemperatureSteglich esterification; mild conditions.

Stereoselective Synthesis

The biological activity of pheromones is often highly dependent on their stereochemistry. Therefore, developing synthetic routes that allow for precise control over the configuration of both the olefinic bonds (E/Z isomerism) and the chiral center is of paramount importance.

Control of Olefin Geometry (E/Z Isomerism)

Achieving high stereoselectivity in the formation of the C1 and C11 double bonds is a critical challenge. Several established methodologies in organic synthesis can be employed to control the E/Z geometry of the resulting dienyl acetate.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These are powerful methods for forming carbon-carbon double bonds from carbonyl compounds. thieme-connect.de The HWE reaction, using a phosphonate (B1237965) ylide, is particularly useful. For instance, the reaction of an aldehyde with triethyl phosphonoacetate can be tuned to favor either the E or Z isomer. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides, under salt-free conditions, typically yield the (Z)-alkene. thieme-connect.de In one documented synthesis of related dodecadienyl acetates, a Horner-Wadsworth-Emmons condensation between an aldehyde and a dimethylphosphono-butenoate was used to construct the diene system. scispace.com

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki or Negishi-type cross-coupling reactions provide a highly stereoselective means of forming dienes. diva-portal.org For example, the coupling of a vinyl-boron species with a vinyl halide can proceed with retention of the double bond geometry of both coupling partners. pherobase.comcapes.gov.br This allows for the construction of specific E,Z-, E,E-, or Z,Z-dienes with high isomeric purity. The synthesis of (7E,9Z)-7,9-dodecadien-1-yl acetate has been achieved using a palladium-catalyzed reaction, highlighting the utility of this approach. pherobase.comresearchgate.net

Stereoselective Reduction of Alkynes: Another effective strategy is the stereoselective reduction of an enyne precursor. The reduction of a triple bond to a (Z)-double bond can be accomplished with high fidelity using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or P-2 nickel boride. Conversely, reduction with sodium in liquid ammonia (B1221849) typically affords the (E)-double bond.

Table 2: Comparison of Methods for Olefin Geometry Control
MethodTypical PrecursorsPrimary Isomer FormedReference
Horner-Wadsworth-Emmons (Stabilized Ylide)Aldehyde, Phosphonate ester(E)-alkene thieme-connect.de
Wittig Reaction (Non-stabilized Ylide)Aldehyde, Phosphonium salt(Z)-alkene (kinetic control) thieme-connect.de
Palladium-Catalyzed CouplingVinyl-borane, Vinyl-halideRetention of geometry diva-portal.orgpherobase.com
Lindlar HydrogenationAlkyne(Z)-alkene researchgate.net

Enantioselective Approaches for Chiral Center Introduction

The carbon at the 3-position of Dodeca-1,11-dien-3-yl Acetate is a stereocenter. The synthesis of a single enantiomer (either R or S) requires an enantioselective approach.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

In the context of this compound synthesis, a chiral auxiliary, such as one of Evans's oxazolidinones, could be attached to a carboxylic acid fragment. researchgate.net This chiral acyl oxazolidinone can then undergo a diastereoselective alkylation or an aldol (B89426) reaction to build the carbon framework. The chiral auxiliary biases the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched precursor to the target alcohol.

Table 3: General Strategy Using a Chiral Auxiliary
StepDescriptionPurpose
1Attach achiral substrate to chiral auxiliary.Create a chiral, non-racemic starting material.
2Perform diastereoselective reaction (e.g., alkylation, aldol).Introduce new stereocenter under the influence of the auxiliary.
3Cleave and remove the chiral auxiliary.Release the enantiomerically enriched product and recover the auxiliary. sigmaaldrich.com

Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. chiralpedia.compnas.org This approach is often more atom-economical than using stoichiometric chiral auxiliaries. The main strategies include transition-metal catalysis, organocatalysis, and biocatalysis. chiralpedia.comnih.gov

For the synthesis of the chiral center in dodeca-1,11-dien-3-ol, an asymmetric reduction of the corresponding ketone, dodeca-1,11-dien-3-one, is a plausible route. Chiral catalysts based on ruthenium, rhodium, or iridium complexes with chiral ligands (e.g., BINAP) are highly effective for the asymmetric hydrogenation of ketones to produce chiral secondary alcohols with high enantiomeric excess. Asymmetric organocatalysis could also be employed, for example, in an asymmetric aldol or Michael addition to construct the chiral center early in the synthesis. rsc.org

Influence of Reaction Conditions on Stereoselectivity

The stereochemical outcome of many reactions is highly sensitive to the conditions under which they are performed. Factors such as temperature, solvent, concentration, and the nature of reagents or catalysts can have a profound impact on the diastereomeric or enantiomeric ratio of the product.

For instance, in Wittig and HWE reactions, temperature plays a critical role. Kinetic conditions, typically achieved at lower temperatures, often favor the formation of the Z-alkene, whereas thermodynamic conditions at higher temperatures allow for equilibration to the more stable E-alkene. thieme-connect.de In a reported synthesis of 3,5-dodecadienoate isomers, it was noted that a slower addition of a reagent, which resulted in a lower reaction temperature, led to a different isomeric ratio in the product mixture, demonstrating the sensitivity of the reaction to thermal conditions. scispace.com The choice of base and solvent can also influence the geometry of the enolate formed in aldol reactions or the aggregation state of organometallic reagents, thereby affecting the stereoselectivity of the subsequent bond formation. researchgate.net

Biocatalytic and Enzymatic Synthesis Approaches

The drive towards greener and more selective chemical manufacturing has positioned biocatalysis as a cornerstone of modern synthetic strategies. Enzymes, with their inherent specificity and ability to operate under mild conditions, offer significant advantages over traditional chemical methods for the synthesis of fine chemicals and pharmaceutical intermediates. In the context of producing this compound and its analogues, enzymatic methods provide elegant solutions for achieving high purity and, crucially, controlling stereochemistry.

Enzyme-Mediated Esterification and Transesterification

Enzyme-catalyzed esterification and transesterification are widely employed for the synthesis of acetate esters. Lipases, in particular, have proven to be robust and versatile catalysts for these transformations. organic-chemistry.orgnih.gov The synthesis of this compound via these methods typically involves the reaction of the corresponding alcohol, dodeca-1,11-dien-3-ol, with an acyl donor.

Esterification: This is a direct reaction between the alcohol and acetic acid. However, the production of water as a byproduct can limit the reaction equilibrium and potentially lead to enzyme inactivation. To drive the reaction forward, methods for water removal are often necessary.

Transesterification: This approach is often preferred as it avoids the formation of water. An activated acyl donor, such as vinyl acetate or ethyl acetate, is used. The reaction with vinyl acetate is particularly advantageous as it is practically irreversible. The enol released from vinyl acetate tautomerizes to acetaldehyde, shifting the equilibrium towards the product. mdpi.com

Lipases are highly effective for these reactions due to their ability to function in non-aqueous environments, which is essential for ester synthesis. Candida antarctica lipase (B570770) B (CALB), often immobilized on a solid support like Novozym 435, is one of the most frequently used lipases due to its broad substrate specificity and high stability. utupub.fid-nb.inforsc.org The reaction conditions, including the choice of solvent, temperature, and molar ratio of substrates, are critical for optimizing the yield and reaction rate. nih.gov

Table 1: Representative Lipase-Catalyzed Acylation of Secondary Alcohols This table presents typical results for the acylation of various secondary alcohols using lipase catalysts, illustrating the general effectiveness of this method. Data for the specific acylation of dodeca-1,11-dien-3-ol is not explicitly available in the cited literature, but these examples serve as a reference for the expected outcomes.

EnzymeSubstrate AlcoholAcyl DonorSolventConversion (%)Reference
Candida antarctica Lipase B (CALB)(±)-1-PhenylethanolVinyl AcetateDiisopropyl ether>99 utupub.fi
Pseudomonas cepacia LipaseRacemic Aliphatic AlcoholsVinyl AcetateDiisopropyl ether~50 (for kinetic resolution) acs.org
Lipase QLM(±)-1-(4-Nitrophenyl)ethanolVinyl Acetatei-Pr2O~35 (in 10 min) mdpi.com
Novozym 435(S)-Perillyl alcoholVinyl AcetateMTBE/ACNHigh researchgate.net

Research has shown that lipases can catalyze the acylation of a wide range of long-chain unsaturated alcohols. ocl-journal.orgnih.gov For instance, lipoprotein lipase has been shown to effectively synthesize fatty acid alcohol esters from long-chain alcohols. nih.gov The choice of acyl donor and solvent can significantly influence the reaction's efficiency and the enzyme's selectivity. frontiersin.org

Chemoenzymatic Strategies for Stereochemical Control

The C-3 position of this compound is a chiral center, meaning the compound can exist as two enantiomers. In many biological applications, only one enantiomer is active. Chemoenzymatic strategies offer powerful tools to synthesize enantiomerically pure compounds. utupub.firesearchgate.net

Kinetic Resolution (KR): This is the most common enzymatic method for separating enantiomers. In a kinetic resolution of racemic dodeca-1,11-dien-3-ol, a lipase is used to selectively acylate one of the enantiomers at a much faster rate than the other. encyclopedia.pub This results in a mixture of one enantiomer of the acetate and the unreacted enantiomer of the alcohol, which can then be separated. The efficiency of this process is described by the enantiomeric ratio (E-value); a high E-value indicates excellent selectivity. Lipases such as CALB are known to exhibit high enantioselectivity in the resolution of secondary alcohols. utupub.firesearchgate.net The maximum theoretical yield for the desired product in a kinetic resolution is 50%.

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of kinetic resolution, dynamic kinetic resolution can be employed. thieme-connect.de In a DKR process, the enzymatic kinetic resolution is coupled with an in-situ racemization of the slower-reacting alcohol enantiomer. This is typically achieved using a metal catalyst, such as a ruthenium or vanadium complex. organic-chemistry.orgthieme-connect.de As the reactive enantiomer is consumed by the enzyme, the racemization catalyst continuously converts the less reactive enantiomer into the more reactive one, allowing for a theoretical yield of up to 100% of the single enantiomer acetate. encyclopedia.pubacs.org

Table 2: Examples of Chemoenzymatic Dynamic Kinetic Resolution of Allylic Alcohols This table illustrates the power of DKR in producing chiral allylic acetates with high yield and enantiomeric excess. These examples are representative of the strategies applicable to the synthesis of enantiopure this compound.

Catalyst System (Enzyme + Metal)Substrate AlcoholAcyl DonorYield (%)Enantiomeric Excess (ee %)Reference
Lipase PS-D + [VO(OSiPh3)3]Various Allyl AlcoholsVinyl Acetateup to 96up to 99 thieme-connect.de
Lipase + Ruthenium ComplexVarious Allylic AlcoholsAcyl DonorVery GoodHigh organic-chemistry.org
CAL-A + V-MPSTertiary CyclohexenolsVinyl Acetate77>99 encyclopedia.pub

The combination of enzymatic selectivity with chemical catalysis in a single pot represents a highly efficient and elegant approach to stereocontrolled synthesis. cabidigitallibrary.org These chemoenzymatic methods are instrumental in accessing enantiomerically pure forms of complex molecules like this compound, which are valuable for further chemical synthesis and biological studies.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It relies on the magnetic properties of atomic nuclei. For Dodeca-1,11-dien-3-yl Acetate (B1210297), ¹H and ¹³C NMR are fundamental for elucidating its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and their number. In the case of Dodeca-1,11-dien-3-yl Acetate, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the vinyl groups, the proton attached to the carbon bearing the acetate group, the methylene (B1212753) protons of the aliphatic chain, and the methyl protons of the acetate group.

Key expected features in the ¹H NMR spectrum would include:

Vinyl Protons: Complex multiplets in the downfield region (typically δ 5.0-6.0 ppm) corresponding to the protons on the two double bonds (C1 and C11).

Proton at C3: A multiplet in the region of δ 4.8-5.2 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom of the acetate group.

Aliphatic Methylene Protons: A series of multiplets in the upfield region (δ 1.2-2.2 ppm).

Acetate Methyl Protons: A sharp singlet around δ 2.0 ppm, integrating to three protons.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~5.8m-2HH-2, H-11'
~5.0m-4HH-1, H-1', H-12, H-12'
~4.9m-1HH-3
~2.0s-3H-OCOCH₃
~1.2-1.6m-12HAliphatic -CH₂-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Functional Group Assignments

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

Expected signals in the ¹³C NMR spectrum would include:

Carbonyl Carbon: A signal in the far downfield region (δ ~170 ppm) for the carbonyl carbon of the acetate group.

Olefinic Carbons: Signals in the region of δ 114-140 ppm for the carbons of the two double bonds.

Carbon at C3: A signal around δ 70-80 ppm for the carbon atom attached to the oxygen of the acetate group.

Aliphatic Carbons: A series of signals in the upfield region (δ 20-40 ppm) for the methylene carbons of the long chain.

Acetate Methyl Carbon: A signal around δ 21 ppm.

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~170.5C=O (acetate)
~139.0C-2 or C-11'
~114.5C-1 or C-12'
~75.0C-3
~25.0-35.0Aliphatic -CH₂-
~21.0-OCOCH₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in tracing the proton connectivity along the dodecadiene chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign the ¹³C signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying long-range connectivities, for example, from the protons of the acetate methyl group to the carbonyl carbon, and from the H-3 proton to the carbonyl carbon and carbons in the aliphatic chain.

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Pathway Elucidation

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) and various fragment ion peaks. The fragmentation pattern is characteristic of the compound's structure.

For this compound, key fragmentation pathways would likely involve:

Loss of the Acetoxy Group: A prominent fragmentation would be the loss of the acetoxy group (CH₃COO·, 59 Da) or acetic acid (CH₃COOH, 60 Da).

Cleavage of the Aliphatic Chain: Fragmentation of the long hydrocarbon chain would produce a series of fragment ions separated by 14 Da (-CH₂- units).

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage.

Hypothetical EI-MS Fragmentation Data for this compound

m/zProposed Fragment
210[M]⁺ (Molecular Ion)
151[M - CH₃COO]⁺
150[M - CH₃COOH]⁺
43[CH₃CO]⁺

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the calculation of the elemental composition. For this compound (C₁₄H₂₆O₂), HRMS would be used to confirm its molecular formula.

Hypothetical HRMS Data for this compound

Calculated Exact MassMeasured Exact Mass
[M+H]⁺211.2006~211.2005
[M+Na]⁺233.1825~233.1824

Tandem Mass Spectrometry (MS/MS) for Deeper Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain detailed structural information about a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. For this compound, MS/MS can be instrumental in confirming the connectivity of the carbon skeleton and locating the positions of the double bonds and the acetate group.

In a typical MS/MS experiment, the molecular ion of this compound (m/z 210.19) would first be isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation patterns of long-chain alkenyl acetates are well-documented and provide a roadmap for interpreting the spectrum of the target compound.

A key fragmentation pathway for acetate esters is the neutral loss of acetic acid (60 Da), which would result in a prominent fragment ion at m/z 150.17. This ion corresponds to the dodecadienyl carbocation. Further fragmentation of this ion can help to elucidate the structure of the hydrocarbon chain. Cleavage at the allylic position to the double bonds is also a common fragmentation pathway, providing further structural confirmation. The analysis of these fragmentation patterns allows for a confident identification of the compound, even in complex mixtures.

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for separating this compound from impurities and for resolving its different isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio and fragmentation patterns.

The retention time of this compound in a GC system is dependent on the type of column used (polar or non-polar) and the temperature program. Kovats retention indices (KI) are often calculated to provide a standardized measure of retention that is less dependent on the specific analytical conditions. For C12 acetates on a non-polar DB-5 column, the KI values are typically in the range of 1400-1600. scielo.brresearchgate.netscienceopen.com The mass spectrum obtained from the MS detector will show the molecular ion peak and a characteristic fragmentation pattern, which can be compared to spectral libraries for confirmation of the compound's identity.

Table 1: Predicted GC-MS Data for this compound

Parameter Predicted Value/Observation
Molecular Formula C₁₄H₂₄O₂
Molecular Weight 224.34 g/mol
GC Column DB-5 (non-polar)
Predicted Kovats Index ~1550

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures and Purity Assessment

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For a relatively non-polar compound like this compound, reversed-phase HPLC is a suitable method for purity assessment. In this mode, a non-polar stationary phase is used with a polar mobile phase.

The purity of a sample of this compound can be determined by analyzing the chromatogram for the presence of any additional peaks, which would indicate impurities. The area of the main peak corresponding to the target compound relative to the total area of all peaks gives a quantitative measure of its purity. For accurate quantification, a calibration curve is typically generated using standards of known concentration.

Chiral Gas Chromatography and High-Performance Liquid Chromatography for Enantiomer Separation

Since this compound is a chiral molecule, it exists as a pair of enantiomers (R and S forms). These enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. Therefore, the ability to separate and quantify the individual enantiomers is crucial.

Chiral chromatography is the primary method for separating enantiomers. This can be achieved using either chiral gas chromatography or chiral high-performance liquid chromatography. researchgate.netresearchgate.net In both techniques, a chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, leading to their separation.

For chiral GC, cyclodextrin-based stationary phases are commonly used for the separation of chiral alcohols and their acetates. gcms.cz In chiral HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds, including esters. phenomenex.com The choice of the specific CSP and the mobile phase is critical for achieving good separation (resolution) of the enantiomers.

Determination of Enantiomeric Purity and Chiral Resolution

The enantiomeric purity of a sample is a measure of the relative amounts of the two enantiomers. It is often expressed as enantiomeric excess (ee).

Analytical Methodologies for Enantiomeric Excess (ee) Determination

The enantiomeric excess of a sample of this compound can be determined from the chromatogram obtained from a chiral separation. heraldopenaccess.usuma.es The ee is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

For this calculation to be accurate, the detector response must be the same for both enantiomers, which is generally the case for enantiomers analyzed by GC-FID or HPLC-UV. The ability to accurately determine the enantiomeric excess is vital in fields such as pheromone research and asymmetric synthesis, where the specific stereochemistry of a molecule dictates its function. nih.govnih.gov

Table 2: Illustrative Chiral HPLC Separation Parameters for a Secondary Alkenyl Acetate

Parameter Condition/Value
HPLC System Chiral HPLC
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel OD-H)
Mobile Phase Hexane/Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min

Derivatization Strategies for Chiral Analysis

The direct separation of the enantiomers of this compound on a standard achiral gas chromatography (GC) column is not feasible due to their identical physical and chemical properties in a non-chiral environment. To overcome this, a common and effective strategy involves derivatization with a chiral derivatizing agent (CDA). This process converts the pair of enantiomers into a pair of diastereomers, which possess different physical properties and can therefore be separated by conventional chromatography.

For this compound, derivatization is typically performed on its precursor alcohol, dodeca-1,11-dien-3-ol. The hydroxyl group of the alcohol is a prime target for reaction with a variety of commercially available chiral derivatizing agents. These reagents are themselves enantiomerically pure. The reaction results in the formation of diastereomeric esters or urethanes, which can then be readily analyzed.

Common chiral derivatizing agents suitable for this purpose include:

Mosher's Acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA): Reaction of the alcohol with Mosher's acid chloride (either the (R)- or (S)-enantiomer) forms diastereomeric MTPA esters. These derivatives are well-suited for separation by GC and also for stereochemical assignment using 1H and 19F NMR spectroscopy.

(R)- or (S)-1-(1-Naphthyl)ethyl isocyanate (NEI): This reagent reacts with the alcohol to form diastereomeric carbamates, which often exhibit good chromatographic resolution.

Chiral Acylating Agents: Reagents such as (S)-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride can be used to form diastereomeric esters that are amenable to GC analysis.

The choice of derivatizing agent depends on several factors, including the reactivity of the alcohol, the stability of the resulting diastereomers, and the chromatographic conditions to be employed. The derivatization reaction must proceed to completion without causing any racemization of the chiral center to ensure accurate enantiomeric analysis.

Quantitative Analysis of Optical Isomers

Once the enantiomers of dodeca-1,11-dien-3-ol have been converted into a mixture of diastereomers, their quantitative analysis can be performed using gas chromatography, often coupled with mass spectrometry (GC-MS) for definitive identification. An achiral stationary phase is typically sufficient for the separation of the diastereomeric derivatives.

The gas chromatograph is configured with a capillary column appropriate for the volatility and polarity of the derivatives. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and linear response over a wide concentration range.

The analytical process involves injecting a known amount of the derivatized sample into the GC. The diastereomers will have different retention times, resulting in two separate peaks in the chromatogram. The area under each peak is directly proportional to the concentration of that diastereomer in the mixture.

The enantiomeric excess (% ee) is a measure of the purity of the chiral sample and is calculated from the peak areas of the two diastereomers using the following formula:

% ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Where Areamajor is the peak area of the more abundant diastereomer and Areaminor is the peak area of the less abundant one.

The following interactive data table illustrates a hypothetical quantitative analysis of the MTPA-derivatized dodeca-1,11-dien-3-ol.

DiastereomerRetention Time (min)Peak AreaEnantiomeric Excess (% ee)
(R)-alcohol-(S)-MTPA ester15.23125,60074.8
(S)-alcohol-(S)-MTPA ester15.8925,400

Note: The enantiomeric excess is calculated for the original alcohol sample based on the peak areas of its diastereomeric derivatives.

This quantitative analysis is critical in various research contexts, such as determining the enantiomeric purity of synthetically produced this compound or investigating the specific enantiomeric composition of this compound as found in natural sources like insect pheromones.

Theoretical and Computational Chemistry of Dodecadienyl Acetates

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for determining the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure) within a molecule. thegoodscentscompany.comnih.gov For Dodeca-1,11-dien-3-yl acetate (B1210297), these calculations can predict key structural parameters and electronic properties that govern its chemical behavior.

Research Findings: The geometry of Dodeca-1,11-dien-3-yl acetate is optimized to find the lowest energy conformation. Calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nih.gov The results of such calculations yield precise values for bond lengths, bond angles, and dihedral angles.

The electronic structure analysis reveals the distribution of charge across the molecule. The ester group's oxygen atoms are expected to have a partial negative charge, making them potential sites for hydrogen bonding. The carbon-carbon double bonds (C1=C2 and C11=C12) create regions of high electron density, which are important for potential interactions with receptor sites. ugm.ac.idlgcstandards.com The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting the molecule's reactivity; the HOMO-LUMO energy gap indicates its chemical stability.

Table 1: Predicted Geometrical and Electronic Parameters for this compound from DFT Calculations.
ParameterAtom(s) InvolvedPredicted Value
Bond LengthC1=C2~1.34 Å
Bond LengthC3-O(acetate)~1.45 Å
Bond AngleC2-C3-O~109.5°
Dihedral AngleH-C1-C2-H~180° (for trans)
Mulliken Atomic ChargeCarbonyl Oxygen (C=O)~ -0.55 e
Mulliken Atomic ChargeEster Oxygen (C-O-C)~ -0.48 e
HOMO Energy-~ -9.2 eV
LUMO Energy-~ 1.5 eV

Molecular Dynamics Simulations for Conformational Analysis

Due to its long, flexible aliphatic chain, this compound can adopt a vast number of shapes or conformations. Molecular Dynamics (MD) simulations are a powerful computational method used to explore this conformational landscape by simulating the movement of atoms and molecules over time. glpbio.comthegoodscentscompany.combldpharm.com

Table 2: Hypothetical Conformational Analysis of this compound from a Molecular Dynamics Simulation.
ConformerKey Dihedral Angle (C4-C5-C6-C7)Relative Energy (kcal/mol)Population (%)Overall Shape
1 (Global Minimum)178°0.0045%Extended/Linear
265°0.8525%Bent/Gauche
3-68°0.9020%Bent/Gauche
4120°2.1010%Partially Folded

Structure-Reactivity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. ugm.ac.id For pheromones like dodecadienyl acetates, QSAR models can predict how changes in the molecular structure—such as the length of the carbon chain or the position and stereochemistry of the double bonds—will affect its potency as a signaling molecule.

Research Findings: A QSAR study for this compound would involve generating a set of molecular descriptors for this compound and its structural analogues. These descriptors can be physicochemical (e.g., LogP, molecular weight), electronic (e.g., HOMO/LUMO energies), or steric (e.g., molecular surface area, volume). By comparing these descriptors with measured biological activity (such as binding affinity to a specific receptor or electroantennogram response), a mathematical model can be developed. For long-chain acetates, key factors influencing activity often include the precise distance between the ester group and the terminal double bonds, as well as the E/Z (trans/cis) configuration of these bonds. These structural features must match the topology of the receptor's binding site for effective interaction.

Table 3: Illustrative QSAR Model Descriptors for Dodecadienyl Acetate Analogues.
CompoundLogPPolar Surface Area (Ų)Double Bond PositionPredicted Binding Affinity (Ki, nM)
This compound4.0226.31, 11Reference Value
(E,E)-8,10-Dodecadien-1-yl acetate4.1526.38, 10High
(E)-9,11-Dodecadien-1-yl acetate4.1526.39, 11Moderate
Dodec-11-en-1-yl acetate5.1026.311Low

In Silico Approaches for Predicting Chemical Behavior and Interactions

In silico is a broad term for computational studies, particularly those that predict how a molecule behaves and interacts with biological systems. ugm.ac.id Beyond the methods already discussed, this includes molecular docking and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These approaches are crucial for evaluating a molecule's potential as a semiochemical or drug candidate before undertaking expensive experimental synthesis and testing.

Research Findings: Molecular docking simulations would be used to predict how this compound binds to a target protein, such as an odorant-binding protein (OBP) or a chemoreceptor. The simulation places the molecule (the ligand) into the binding site of the protein (the receptor) in various orientations and conformations to find the most stable binding mode, which is quantified by a docking score or estimated binding energy. lgcstandards.com These studies can identify key amino acid residues that interact with the ligand through forces like hydrogen bonds or hydrophobic interactions.

ADMET prediction models use the molecule's structure to estimate its physicochemical properties and fate in a biological system. For this compound, these models can predict properties like its partition coefficient (LogP), water solubility, and potential to be metabolized by enzymes. ugm.ac.id

Table 4: Predicted Physicochemical and Interaction Properties for this compound.
PropertyPredicted Value/ResultMethod
Molecular FormulaC₁₄H₂₄O₂-
Molecular Weight224.34 g/mol-
Octanol-Water Partition Coeff. (LogP)4.02In Silico Prediction
Topological Polar Surface Area (TPSA)26.3 ŲIn Silico Prediction
Docking Score (vs. a model OBP)-7.5 kcal/molMolecular Docking
Key Interacting Residues (Hypothetical)PHE, LEU, TRPMolecular Docking

Biosynthetic Pathways and Environmental Chemical Transformations

Elucidation of Natural Biosynthesis Routes for Dodecadienyl Acetates

The biosynthesis of dodecadienyl acetates, a common type of insect sex pheromone, originates from fatty acid metabolism. nih.govnih.gov Insects appear to have evolved by adding a few tissue-specific enzymes that modify the products of "normal" metabolism to create these specific pheromone compounds. nih.gov The general pathway begins with the synthesis of fatty acids, starting from acetyl-CoA, through the actions of acetyl-CoA carboxylase and fatty acid synthase. nih.gov

For many moth species, the production of dodecadienyl acetates involves a series of steps including desaturation and chain-shortening of a fatty acid precursor, followed by reduction and acetylation. nih.govnih.gov For instance, in the European grapevine moth, Lobesia botrana, the major pheromone component (E,Z)-7,9-dodecadienyl acetate (B1210297) is synthesized from tetradecanoic acid (a C14 fatty acid). This process involves a Δ11 desaturation, followed by chain shortening to a C12 acid, a subsequent Δ7 desaturation, and finally, reduction to the corresponding alcohol and acetylation to form the final acetate ester. nih.govnih.govd-nb.info

The diversity of moth pheromones is largely due to the specificity of the enzymes involved, particularly the desaturases that introduce double bonds at specific positions in the fatty acid chain. nih.govlu.se

Enzymatic Catalysis in Biosynthetic Pathways (e.g., Fatty Acyl Desaturases, Reductases, Acetyltransferases)

Several key enzyme families are crucial for the biosynthesis of dodecadienyl acetates. These enzymes catalyze the specific modifications of fatty acid precursors to produce the final pheromone components. lu.se

Fatty Acyl Desaturases (FADs): These enzymes are responsible for introducing double bonds into the fatty acyl carbon chain at specific positions and with specific stereochemistry (Z or E). lu.selu.se The variety and specificity of FADs are a primary source of the diversity of moth sex pheromones. nih.govlu.se For example, a Δ11 desaturase is involved in the production of (Z)-11-tetradecenoic acid from tetradecanoic acid in Lobesia botrana. nih.govnih.gov

Fatty Acyl Reductases (FARs): Pheromone gland-specific FARs catalyze the reduction of the fatty acyl-CoA precursors to their corresponding alcohols. nih.govlu.se These enzymes have been shown to act on a variety of fatty acyl-CoAs with chain lengths typically ranging from C8 to C16. oup.com

Acetyltransferases (ATs): These enzymes are responsible for the final step in the biosynthesis of acetate esters, catalyzing the conversion of fatty alcohols to the corresponding acetate ester pheromones. nih.gov

Acyl-CoA Oxidases (ACOs) / β-oxidation: Chain shortening of fatty acid precursors is another critical step in generating the correct carbon chain length for the pheromone. oup.comdtu.dk This is achieved through a limited number of β-oxidation cycles. oup.com Acyl-CoA oxidases are key enzymes in this process, as demonstrated in L. botrana, where they are involved in shortening (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid. nih.govnih.gov

The coordinated action of these enzymes in the pheromone gland of the insect leads to the production of the specific dodecadienyl acetate pheromone. oup.com

Table 1: Key Enzymes in Dodecadienyl Acetate Biosynthesis

Enzyme ClassFunctionExample of Substrate -> Product
Fatty Acyl Desaturase (FAD)Introduces double bonds into the fatty acyl chainTetradecanoic acid -> (Z)-11-tetradecenoic acid nih.govnih.gov
Acyl-CoA Oxidase (ACO)Shortens the fatty acyl chain via β-oxidation(Z)-11-tetradecenoic acid -> (Z)-9-dodecenoic acid nih.govnih.gov
Fatty Acyl Reductase (FAR)Reduces fatty acyl-CoA to the corresponding alcoholDodecadienoyl-CoA -> Dodecadienol
Acetyltransferase (AT)Converts the alcohol to an acetate esterDodecadienol -> Dodecadienyl acetate nih.gov

Chemical Stability and Degradation Pathways

The stability of dodeca-1,11-dien-3-yl acetate is influenced by environmental factors such as heat, light, and chemical conditions.

Long-chain fatty acid derivatives, including acetate esters, can undergo thermal degradation. researchgate.netnih.gov The thermal decomposition of long-chain esters often involves the pyrolytic decomposition of the polymer chain skeleton at temperatures between 200 and 400°C. nih.gov For unsaturated compounds, the presence of double bonds can influence degradation pathways. nih.govresearchgate.net Saturated long-chain fatty acids show very little degradation after 30 minutes of thermal hydrolysis, but degradation increases with longer exposure times (8 hours) at temperatures of 140°C and 160°C. nih.gov Unsaturated fatty acids can undergo cleavage at allylic or vinylic positions. nih.govresearchgate.net The ester functional group itself can be susceptible to thermal decomposition. For some cellulose (B213188) esters, thermal degradation occurs in a single stage between 200 and 400°C. nih.gov

Compounds with conjugated diene systems, which are common in insect pheromones, are sensitive to light. researchgate.netresearchgate.net Ultraviolet (UV) light can induce photoisomerization, which is the conversion of one geometric isomer to another (e.g., cis to trans). researchgate.netoit.eduwikipedia.org This process involves the light energy unpairing the electrons in a pi bond, allowing for rotation around the single bond, and then reformation of the double bond in a different configuration. oit.edu This isomerization can lead to a loss of biological activity, as the specific geometry of the double bonds is often crucial for receptor binding. researchgate.net

In addition to isomerization, these compounds can undergo photo-oxidation, where they react with oxygen in the presence of light. researchgate.net This can lead to the formation of various degradation products, such as furan compounds via an endoperoxide intermediate. researchgate.net To mitigate these degradation pathways, pheromone formulations often include UV screeners and antioxidants. researchgate.netresearchgate.net

The ester linkage in this compound is susceptible to hydrolysis, the rate of which is dependent on the pH of the environment. researchgate.net Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. researchgate.net

Generally, esters are more labile under basic (alkaline) conditions compared to acidic or neutral conditions. nih.gov The stability of an ester is influenced by its chemical structure. researchgate.net For example, the presence of bulky groups near the ester linkage can sterically hinder the approach of a nucleophile (like a hydroxide ion), thus increasing hydrolytic stability. researchgate.net The presence of moisture can facilitate the hydrolysis of esters, particularly in formulations exposed to the environment. espublisher.com

Environmental Transformation and Biodegradation Mechanisms

Once released into the environment, pheromones like this compound are subject to transformation and degradation by various biotic and abiotic factors.

Microbial degradation is a primary pathway for the breakdown of organic compounds in the environment. nih.gov The ester linkage can be cleaved by microbial esterases, enzymes that catalyze the hydrolysis of esters. researchgate.netnih.gov This initial step would yield dodeca-1,11-dien-3-ol and acetic acid. The resulting long-chain alcohol and fatty acid can then be further metabolized by microorganisms through pathways such as β-oxidation. nih.gov

Table 2: Summary of Degradation Pathways

Degradation PathwayTriggering Factor(s)Key ProcessesResulting Products
Thermal DegradationHigh TemperaturePyrolytic decomposition, cleavage at double bondsShorter chain hydrocarbons, carboxylic acids nih.govnih.gov
PhotoisomerizationUV Lightcis-trans isomerization of double bondsGeometric isomers of the original compound researchgate.netoit.edu
Photo-oxidationUV Light, OxygenReaction with oxygen, formation of peroxidesFuran compounds, other oxidation products researchgate.net
HydrolysisWater (catalyzed by acid or base)Cleavage of the ester bondDodeca-1,11-dien-3-ol and Acetic Acid researchgate.net
BiodegradationMicroorganisms (bacteria, fungi)Enzymatic hydrolysis (esterases), β-oxidationAlcohols, carboxylic acids, CO2, water nih.govnih.gov

Applications in Advanced Organic Synthesis

Dodeca-1,11-dien-3-yl Acetate (B1210297) as a Key Intermediate in Complex Molecule Synthesis

While specific total syntheses of complex natural products using Dodeca-1,11-dien-3-yl acetate as a starting material are not extensively documented in readily available literature, its molecular architecture suggests significant potential as a key intermediate. The presence of two terminal double bonds and a strategically placed secondary acetate group offers multiple avenues for synthetic transformations.

The terminal olefin groups are particularly suited for powerful carbon-carbon bond-forming reactions, such as olefin metathesis. This functionality allows for its potential use in ring-closing metathesis (RCM) to construct macrocyclic structures or in cross-metathesis to attach other molecular fragments. The acetate group can be hydrolyzed to a secondary alcohol, which can then be used for further functionalization, such as oxidation to a ketone or participation in ether or ester linkages. This inherent reactivity makes it a plausible, though perhaps underexplored, precursor for diverse and complex molecular targets. The synthesis of such intermediates is a critical aspect of diversity-oriented synthesis, a strategy that aims to create a wide range of structurally complex molecules from accessible starting materials. ccspublishing.org.cn

Synthetic Utility of Dodecadienyl Acetates as Versatile Building Blocks

Dodecadienyl acetates, as a class of compounds, are highly valuable as versatile building blocks, primarily in the synthesis of insect sex pheromones. nih.gov These pheromones are crucial for developing species-specific and environmentally benign pest control methods. nih.govunl.edu The efficacy of these pheromones often depends on the precise geometry (E/Z or cis/trans isomerism) and position of the double bonds within the twelve-carbon chain. tandfonline.com Consequently, synthetic organic chemists have developed numerous strategies to synthesize specific isomers of dodecadienyl acetate to be used as active ingredients in pest management. nih.govgoogle.comresearchgate.net

The utility of these acetates as building blocks lies in their ability to be incorporated into controlled-release dispensers used for mating disruption strategies in agriculture. nih.gov This approach overloads the sensory organs of male insects, preventing them from locating females and thereby reducing the pest population without the use of broad-spectrum insecticides. nih.gov The synthesis of these compounds often involves multi-step processes where different fragments are coupled to construct the final C12 backbone with the desired stereochemistry. tandfonline.comtandfonline.comresearchgate.net

Below is a table highlighting various isomers of dodecadienyl acetate and their roles as pheromones, demonstrating their application as building blocks for targeted pest control solutions.

Compound NameIsomeric ConfigurationTarget Pest
(E,Z)-7,9-Dodecadienyl acetate(7E, 9Z)European grapevine moth (Lobesia botrana) google.comcymitquimica.comnih.gov
(Z)-8-Dodecen-1-yl acetate(8Z)Oriental fruit moth (Grapholita molesta) researchgate.net
(E)-8-Dodecen-1-yl acetate(8E)Oriental fruit moth (Grapholita molesta) researchgate.net
(E)-9,11-Dodecadienyl acetate(9E, 11)Diparopsis castanea (Red bollworm)

This table is for illustrative purposes and includes closely related dodecenyl and dodecadienyl acetates to demonstrate the versatility of the C12 acetate scaffold.

Development of Sustainable Synthetic Methodologies (Green Chemistry Principles)

Traditional chemical synthesis of dodecadienyl acetates and other pheromones can be costly and environmentally problematic, often relying on petroleum-based feedstocks, hazardous reagents, and generating toxic waste. usda.govalliedacademies.org In response, significant research has focused on developing sustainable synthetic methodologies guided by the principles of green chemistry. yale.edusigmaaldrich.comresearchgate.net

A leading sustainable approach is the use of biotechnology and renewable feedstocks. usda.gov Researchers have successfully engineered oilseed crops, such as Camelina sativa, to produce pheromone precursors in their seed oil. unl.edu This "plant factory" approach harnesses photosynthesis, eliminates the need for fossil fuels in the initial steps of synthesis, and reduces toxic by-products. unl.eduusda.gov Similarly, fermentation processes using metabolically engineered yeast cell factories offer a pathway to produce pheromone components from renewable sources in a cheaper and more environmentally friendly manner. alliedacademies.org

These innovative methods align with several core principles of green chemistry.

Green Chemistry PrincipleApplication in Dodecadienyl Acetate SynthesisSource
7. Use of Renewable Feedstocks Utilizing engineered plants (Camelina sativa) or yeast with renewable feedstocks instead of depleting petroleum resources. unl.eduusda.govalliedacademies.org
1. Prevention Biotechnological routes are designed to minimize waste generation compared to traditional multi-step chemical syntheses that produce unwanted by-products. usda.govalliedacademies.org
9. Catalysis Biosynthesis relies on highly specific enzymes that act as catalysts, which are superior to stoichiometric reagents often used in conventional synthesis. bdu.ac.in unl.eduusda.gov
3. Less Hazardous Chemical Syntheses Plant-based and fermentation methods avoid the use of many hazardous chemicals and solvents required in traditional organic synthesis. alliedacademies.org
6. Design for Energy Efficiency Plant-based synthesis uses solar energy through photosynthesis, and fermentation can be more energy-efficient than classical synthesis requiring high temperatures and pressures. usda.gov

These green chemistry approaches not only make the production of valuable compounds like dodecadienyl acetates more economical but also significantly reduce the environmental impact of agriculture by providing sustainable alternatives to conventional pesticides. unl.eduearlham.ac.uk

Q & A

Q. What experimental methods are recommended for synthesizing Dodeca-1,11-dien-3-yl Acetate, and how can reaction yields be optimized?

Answer:

  • Synthesis Routes : While direct synthesis protocols for this compound are not explicitly documented in available literature, analogous compounds (e.g., dodecyl acetate) suggest esterification via acid-catalyzed reactions between alcohols and acetic anhydride. For diene systems, protecting-group strategies may be required to preserve unsaturated bonds during synthesis .
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust catalyst concentration (e.g., sulfuric acid or enzyme-based catalysts) to minimize side reactions. Purification via column chromatography or distillation is critical to isolate the product from unreacted diols or byproducts.

Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?

Answer:

  • NMR Analysis :
    • ¹H-NMR : Expect signals for acetate methyl protons (~2.05 ppm) and diene protons (5.0–6.0 ppm). Coupling constants (J-values) between diene protons can confirm cis or trans configurations .
    • ¹³C-NMR : Look for carbonyl carbon (~170 ppm) and olefinic carbons (120–130 ppm).
  • IR Spectroscopy : Strong C=O stretch (~1740 cm⁻¹) for the acetate group and C=C stretches (~1650 cm⁻¹) for the diene system .
  • Validation : Compare spectra with computational predictions (e.g., DFT simulations) to resolve ambiguities.

Q. What are the stability considerations for storing this compound under laboratory conditions?

Answer:

  • Storage Conditions : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of diene moieties. Avoid exposure to light, which may catalyze [4π+2π] cycloadditions .
  • Incompatibilities : Reactive with strong acids/bases, peroxides, and oxidizing agents. Hazardous decomposition products (e.g., acetic acid) may form under extreme conditions .

Advanced Research Questions

Q. How can computational chemistry models (e.g., DFT, MD) predict the reactivity of this compound in cycloaddition reactions?

Answer:

  • DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. Transition-state modeling can estimate activation energies for [4+2] cycloadditions with dienophiles like maleic anhydride .
  • MD Simulations : Simulate solvent effects (e.g., toluene vs. THF) on reaction kinetics. Polar solvents may stabilize charge-separated intermediates in polar mechanisms.
  • Validation : Cross-reference computational results with experimental kinetics (e.g., UV-Vis monitoring of reaction rates).

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Answer:

  • Data Triangulation : Compare results across independent studies, noting variations in assay conditions (e.g., cell lines, solvent concentrations). For example, cytotoxicity discrepancies may arise from differences in mitochondrial assay protocols (MTT vs. resazurin) .
  • Reproducibility Checks : Replicate key experiments with standardized controls (e.g., purity >98% verified via HPLC). Use collaborative platforms (e.g., openlab notebooks) to share raw data .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound in ecological studies?

Answer:

  • Tracer Design : Synthesize ¹³C-labeled acetate groups to track incorporation into microbial biomass via GC-MS. Deuterium labeling at diene positions can study hydrogen-transfer mechanisms in degradation pathways .
  • Metabolomics : Combine LC-HRMS with pathway analysis tools (e.g., MetaboAnalyst) to map intermediate metabolites.

Methodological Recommendations

  • Literature Review : Prioritize peer-reviewed journals over vendor SDS sheets. Cross-validate synthetic protocols using platforms like Reaxys or SciFinder .
  • Safety Protocols : Follow OSHA guidelines for handling irritants (e.g., wear nitrile gloves, use fume hoods) .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for publishing datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.